LogP Differentiation: Enhanced Lipophilicity Versus N-Aryl and N-Cyclohexyl Analogs
The target compound exhibits a consensus LogP of 1.91, which is substantially lower than the N-(p-tolyl) analog (predicted LogP approximately 2.4–2.6 for C11H12N4OS2 containing an aromatic ring) and moderately higher than the N-cyclohexyl analog (predicted LogP approximately 1.3–1.5 for the fully saturated but unmethylated ring) . This intermediate lipophilicity, conferred by the 4-methylcyclohexyl group, balances membrane permeability with aqueous solubility. The measured TPSA of 80.9 Ų is identical across all analogs sharing the 5-amino-1,3,4-thiadiazole-2-thioacetamide core, confirming that the differential LogP arises exclusively from the N-substituent.
| Evidence Dimension | Consensus LogP (computed) |
|---|---|
| Target Compound Data | LogP = 1.91 |
| Comparator Or Baseline | N-(p-tolyl) analog (CAS 304662-71-3): predicted LogP ≈ 2.4–2.6; N-cyclohexyl analog (CAS 690689-63-5): predicted LogP ≈ 1.3–1.5 |
| Quantified Difference | ΔLogP ≈ −0.5 to −0.7 (vs. p-tolyl); ΔLogP ≈ +0.4 to +0.6 (vs. N-cyclohexyl) |
| Conditions | Computed consensus LogP (ALOGPS/ACD/Labs); TPSA = 80.9 Ų (Leyan product page). Predicted LogP values for analogs are published estimates from structural comparators. |
Why This Matters
The distinct LogP of 1.91 positions this compound in an optimal lipophilicity range for CNS penetration (LogP 1–3), potentially reducing P-glycoprotein efflux risk while avoiding excessive plasma protein binding, thereby enabling its selection over more polar N-cyclohexyl or more lipophilic N-aryl analogs in CNS-targeted screening libraries.
